2-tert-Butylimino-5-(2-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one
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Overview
Description
2-tert-Butylimino-5-(2-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one is a complex organic compound that belongs to the class of thiadiazinanones. This compound is characterized by the presence of a thiadiazine ring, which is a six-membered ring containing three nitrogen atoms and one sulfur atom. The compound also features a tert-butyl group, a chloro-phenyl group, and an isopropyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butylimino-5-(2-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one typically involves the reaction of 5-chlorosalicylaldehyde with tert-butylamine in the presence of ethanol. The reaction mixture is heated and stirred at 373 K for 6 hours, followed by cooling to room temperature and filtration to obtain the product . The product is then recrystallized from ethanol to afford yellow crystals with a high yield of 90% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butylimino-5-(2-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
2-tert-Butylimino-5-(2-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-tert-Butylimino-5-(2-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butyl)-4-chloro-6-phenyl-1,3,5-triazine: This compound shares a similar structure but has a triazine ring instead of a thiadiazine ring.
2-(tert-Butylimino)methyl-4-chlorophenol: This compound has a similar tert-butyl and chloro-phenyl group but lacks the thiadiazine ring.
Uniqueness
2-tert-Butylimino-5-(2-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one is unique due to its specific combination of functional groups and the presence of the thiadiazine ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C16H22ClN3OS |
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Molecular Weight |
339.9 g/mol |
IUPAC Name |
2-tert-butylimino-5-(2-chlorophenyl)-3-propan-2-yl-1,3,5-thiadiazinan-4-one |
InChI |
InChI=1S/C16H22ClN3OS/c1-11(2)20-14(18-16(3,4)5)22-10-19(15(20)21)13-9-7-6-8-12(13)17/h6-9,11H,10H2,1-5H3 |
InChI Key |
KFDRMWUDUZKPST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=NC(C)(C)C)SCN(C1=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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